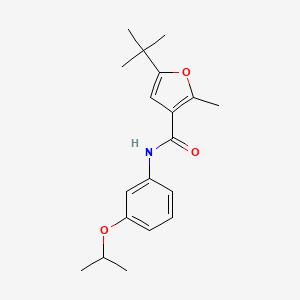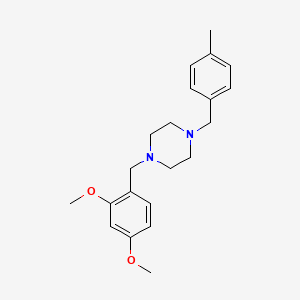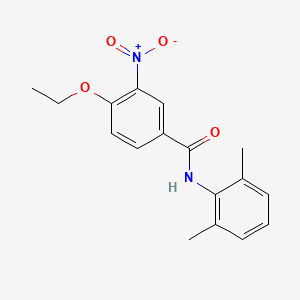
N-mesityl-3,5-dimethyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-mesityl-3,5-dimethyl-4-isoxazolecarboxamide, also known as MDL-72222, is a compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamides and has been studied extensively for its mechanism of action and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-mesityl-3,5-dimethyl-4-isoxazolecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. N-mesityl-3,5-dimethyl-4-isoxazolecarboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-mesityl-3,5-dimethyl-4-isoxazolecarboxamide has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of N-mesityl-3,5-dimethyl-4-isoxazolecarboxamide involves the inhibition of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a role in inflammation and immune response. By inhibiting PDE4, N-mesityl-3,5-dimethyl-4-isoxazolecarboxamide increases the levels of cAMP, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects
N-mesityl-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have anti-inflammatory properties, which makes it a potential therapeutic agent for the treatment of autoimmune diseases. It has also been shown to have neuroprotective properties, which makes it a potential therapeutic agent for the treatment of neurodegenerative diseases. Additionally, N-mesityl-3,5-dimethyl-4-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells, making it a potential anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-mesityl-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of PDE4 in various physiological processes. However, one limitation of using N-mesityl-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is that it is a synthetic compound and may not accurately represent the effects of endogenous compounds that regulate PDE4 activity.
Zukünftige Richtungen
There are several future directions for research on N-mesityl-3,5-dimethyl-4-isoxazolecarboxamide. One area of research is the development of more potent and selective PDE4 inhibitors that can be used as therapeutic agents for the treatment of autoimmune diseases, neurodegenerative diseases, and cancer. Another area of research is the identification of other targets of N-mesityl-3,5-dimethyl-4-isoxazolecarboxamide that may contribute to its therapeutic effects. Additionally, further studies are needed to determine the long-term safety and efficacy of N-mesityl-3,5-dimethyl-4-isoxazolecarboxamide in humans.
Synthesemethoden
The synthesis of N-mesityl-3,5-dimethyl-4-isoxazolecarboxamide involves the reaction between mesityl oxide and dimethylamine, followed by the reaction with ethyl chloroformate to form the final product. The yield of this reaction is typically high, and the compound can be purified using column chromatography. The purity of the compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-8-6-9(2)14(10(3)7-8)16-15(18)13-11(4)17-19-12(13)5/h6-7H,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAUQPICDCMEES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(ON=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5875630.png)


![3-phenyl-N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5875667.png)


![4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)



![2-[4-(2-furoyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5875716.png)

![2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5875727.png)
